Cas no 2228132-44-1 (methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)

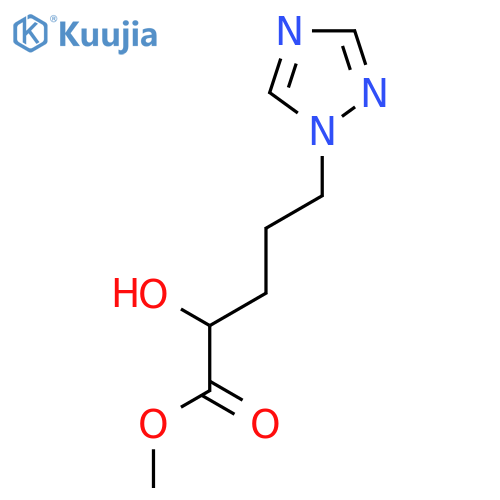

2228132-44-1 structure

商品名:methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate

- 2228132-44-1

- EN300-1729282

-

- インチ: 1S/C8H13N3O3/c1-14-8(13)7(12)3-2-4-11-6-9-5-10-11/h5-7,12H,2-4H2,1H3

- InChIKey: VURLJPAYDVZIHA-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)OC)CCCN1C=NC=N1

計算された属性

- せいみつぶんしりょう: 199.09569129g/mol

- どういたいしつりょう: 199.09569129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 77.2Ų

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729282-0.5g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1729282-10.0g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 10g |

$4236.0 | 2023-06-04 | ||

| Enamine | EN300-1729282-10g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1729282-0.1g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1729282-5.0g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 5g |

$2858.0 | 2023-06-04 | ||

| Enamine | EN300-1729282-1.0g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 1g |

$986.0 | 2023-06-04 | ||

| Enamine | EN300-1729282-2.5g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1729282-0.05g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1729282-0.25g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1729282-1g |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |

2228132-44-1 | 1g |

$986.0 | 2023-09-20 |

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2228132-44-1 (methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量